molecular formula C56H81N13O10S B173906 Thrombospondin-1 (1016-1023) (human, bovine, mouse) CAS No. 149234-04-8

Thrombospondin-1 (1016-1023) (human, bovine, mouse)

Cat. No.: B173906
CAS No.: 149234-04-8
M. Wt: 1128.4 g/mol
InChI Key: OBPWCMITEMLEAX-MGQPXDLZSA-N
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Description

Thrombospondin-1 (1016-1023) (human, bovine, mouse) is a peptide derived from the C-terminal end of the native sequence of Thrombospondin-1 (TSP-1). This peptide is known for its role as a CD47 agonist, which means it can bind to and activate the CD47 receptor. The peptide sequence is H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, and it is highly conserved across human, bovine, and mouse species .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of CHEMBL3975422 is the CD47 receptor . This receptor plays a crucial role in a variety of cellular processes, including cell adhesion, migration, proliferation, and differentiation.

Mode of Action

CHEMBL3975422 interacts with its target, the CD47 receptor, by binding to it This interaction can lead to a variety of changes in the cell, depending on the specific context and the other molecules involved

Biochemical Analysis

Biochemical Properties

CHEMBL3975422 has been shown to have a binding affinity to the CD47 receptor in human NT.115-labeled MEC1 cell membranes This suggests that it may interact with this receptor and potentially other biomolecules in the course of its biochemical reactions

Cellular Effects

Given its interaction with the CD47 receptor , it may influence various cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Its binding to the CD47 receptor suggests that it may exert its effects at the molecular level through this interaction This could involve binding interactions with the receptor, potential inhibition or activation of the receptor or associated enzymes, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Thrombospondin-1 (1016-1023) (human, bovine, mouse) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of Thrombospondin-1 (1016-1023) (human, bovine, mouse) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified and characterized to ensure its purity and activity .

Chemical Reactions Analysis

Types of Reactions: Thrombospondin-1 (1016-1023) (human, bovine, mouse) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue, which can be oxidized to methionine sulfoxide .

Common Reagents and Conditions:

    Coupling Reagents: HBTU, HATU, DIC

    Protecting Groups: Fmoc, Boc

    Cleavage Reagents: TFA (trifluoroacetic acid)

    Oxidation Reagents: Hydrogen peroxide, DMSO

    Reduction Reagents: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine)

Major Products: The major product of these reactions is the peptide itself, Thrombospondin-1 (1016-1023) (human, bovine, mouse). Oxidation of methionine can lead to methionine sulfoxide .

Comparison with Similar Compounds

Thrombospondin-1 (1016-1023) (human, bovine, mouse) is unique due to its specific sequence and its role as a CD47 agonist. Similar compounds include other peptides derived from Thrombospondin-1, such as:

  • Thrombospondin-1 (1016-1023) (human, bovine, mouse)
  • Thrombospondin-1 (1016-1023) (human, bovine, mouse)
  • Thrombospondin-1 (1016-1023) (human, bovine, mouse)

These peptides share similar sequences and functions but may differ in their specific amino acid composition and biological activities .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPWCMITEMLEAX-MGQPXDLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H81N13O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1128.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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